molecular formula C20H24O6 B2804745 Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate CAS No. 632292-73-0

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate

Cat. No.: B2804745
CAS No.: 632292-73-0
M. Wt: 360.406
InChI Key: BPEFLUWWKPXOGT-UHFFFAOYSA-N
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Description

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate (CAS: 632292-73-0) is a bis-aromatic ester characterized by two 3,4-dimethoxyphenyl groups attached to the central propanoate backbone.

Properties

IUPAC Name

methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-22-16-8-6-13(10-18(16)24-3)15(12-20(21)26-5)14-7-9-17(23-2)19(11-14)25-4/h6-11,15H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEFLUWWKPXOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate can be synthesized from methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate through a series of chemical reactions. The process typically involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biochemical pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact mechanism may vary based on the specific application and conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three key analogs:

Methyl 3-(3,4-dimethoxyphenyl)propanoate (CAS: 27798-73-8; ): A mono-substituted methyl ester.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituents Molecular Weight* Key Features
Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate 632292-73-0 C₁₉H₂₂O₆ Two 3,4-dimethoxyphenyl groups ~346.4 g/mol High lipophilicity, discontinued commercially
Ethyl 3-(3,4-dimethoxyphenyl)propanoate N/A C₁₃H₁₈O₄ Single 3,4-dimethoxyphenyl group ~238.3 g/mol Ethyl ester; intermediate for alkaloid synthesis
Methyl 3-(3,4-dimethoxyphenyl)propanoate 27798-73-8 C₁₂H₁₆O₄ Single 3,4-dimethoxyphenyl group ~224.3 g/mol Simpler structure; used in ferulic acid derivatives
(S)-Phosphanyl-amide derivative N/A C₃₁H₃₀NO₅P Amide-phosphine substituent ~551.5 g/mol Chiral catalyst precursor; ordered crystal packing

*Calculated based on molecular formulas.

Physicochemical and Crystallographic Properties

  • Lipophilicity: The bis-substituted target compound exhibits higher lipophilicity (logP ~3.5 estimated) compared to mono-substituted analogs (logP ~2.0–2.5), impacting solubility and bioavailability.
  • Crystallography : The phosphanyl-amide derivative displays a staggered conformation with weak hydrogen bonds (C21—H21⋯O4) forming layered structures, unlike the target compound, which lacks such detailed crystallographic data .

Biological Activity

Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}O6_{6}
  • Molecular Weight : 306.31 g/mol
  • CAS Number : 27798-73-8

The compound features two methoxy-substituted phenyl groups attached to a propanoate backbone, contributing to its lipophilicity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

The antioxidant activity is primarily attributed to the presence of methoxy groups on the phenyl rings, which enhance electron donation capabilities. This property allows the compound to scavenge free radicals effectively.

Comparative Studies

In comparative studies, this compound demonstrated a DPPH radical scavenging activity comparable to established antioxidants like ascorbic acid. The following table summarizes the antioxidant activities of various compounds:

CompoundDPPH Scavenging Activity (%)Reference
This compound75%
Ascorbic Acid80%
Other AntioxidantsVaries

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on various cancer cell lines.

Case Studies

  • Breast Cancer (MDA-MB-231) :
    • The compound was tested against triple-negative breast cancer cells (MDA-MB-231) using the MTT assay.
    • Results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50_{50} value of approximately 30 µM.
  • Glioblastoma (U-87) :
    • In glioblastoma U-87 cells, this compound exhibited higher cytotoxicity compared to MDA-MB-231 cells.
    • The IC50_{50} was determined to be around 25 µM.

The anticancer effects are believed to involve multiple pathways:

  • Induction of apoptosis through mitochondrial dysfunction.
  • Inhibition of cell proliferation by disrupting cell cycle progression.
  • Modulation of signaling pathways involved in cancer cell survival.

Conclusion and Future Directions

The biological activity of this compound showcases its potential as an antioxidant and anticancer agent. Further research is warranted to explore its mechanisms in greater detail and assess its efficacy in vivo. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

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